![molecular formula C13H11ClFNO3S B2778283 N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide CAS No. 670271-97-3](/img/structure/B2778283.png)
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, an improved three-step process for the synthesis of gefitinib, a compound with a similar structure, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the structure of gefitinib, a compound with a similar structure, was analyzed using X-ray structure analysis . The quinazoline and benzene rings were found to be nearly coplanar, and the morpholine ring was almost perpendicular to the quinazoline ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the crude compound N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine was crystallized using isopropanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the intermediates in the synthesis of gefitinib were characterized using NMR, mass spectroscopy, DSC, and XRPD analyses .Scientific Research Applications
- Findings : A study demonstrated that a related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), exhibited significant antiproliferative efficacy in colon cancer cell lines (HCT116, HT29, and SW620). The compound selectively inhibited cancer cell growth with IC50 values ranging from 5.80 µM to 8.50 µM.
Antiproliferative Efficacy in Colon Cancer Cells
Thiazole Derivative with Antimicrobial Potential
In-Vitro Studies for Drug Development
mGlu4 Positive Allosteric Modulator (PAM)
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and other cellular functions . The downstream effects of this inhibition are yet to be fully understood and may vary depending on the specific cellular context.
Result of Action
The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide can lead to the suppression of cancer cell proliferation . For instance, in colon cancer cells, the compound has been shown to induce apoptosis, produce cell cycle arrest at the G2 phase, activate the intrinsic apoptotic pathway, and increase the levels of reactive oxygen species (ROS) .
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-13(15)12(14)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQQFJINDMTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide |
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